molecular formula C21H24F3N3O4 B608474 Lascufloxacin CAS No. 848416-07-9

Lascufloxacin

Katalognummer B608474
CAS-Nummer: 848416-07-9
Molekulargewicht: 439.4 g/mol
InChI-Schlüssel: ZFIOCUITTUUVPV-MEDUHNTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lascufloxacin, marketed under the trade name Lasvic, is a fluoroquinolone antibiotic developed by Kyorin Pharmaceutical Co., Ltd. It is primarily used to treat bacterial infections, including community-acquired pneumonia, otorhinolaryngological infections, and respiratory tract infections. Approved in Japan since 2019, this compound exhibits potent activity against various Gram-positive bacteria, such as Streptococcus pneumoniae and Streptococcus anginosus .

Wissenschaftliche Forschungsanwendungen

Lascufloxacin has a wide range of scientific research applications, including:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lascufloxacin involves a multi-step process starting from amino ester. The key steps include:

    Cbz Protection and Claisen Condensation: Amino ester undergoes Cbz protection followed by Claisen condensation to yield pyrrolidone.

    Asymmetric Hydrogenation: Using a ruthenium catalyst with (S)-BINAP as the ligand, asymmetric hydrogenation produces trans-pyrrolidine.

    Saponification and Coupling: The ester is saponified and coupled with cyclopropylamine to form crystalline amide.

    Reduction and Benzyl Protection: The amide is reduced to the corresponding amine, followed by benzyl protection.

    Fluoropyrrolidine Fragment Formation: Treatment with perfluoro-1-octane sulfonyl fluoride (POSF) results in chiral fluoride, which is then deprotected and converted to fluoropyrrolidine fragment.

    Fluoroquinolone Core Construction: Acetoacetate undergoes condensation with triethyl orthoformate and treatment with 2-fluoroethylamine hydrochloride to form quinolone.

Industrial Production Methods

The industrial production of this compound follows the same synthetic route but is optimized for large-scale manufacturing. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Lascufloxacin undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Wirkmechanismus

Lascufloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The compound’s unique structure allows it to bind effectively to these molecular targets, making it highly potent against a broad spectrum of bacteria .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Levofloxacin
  • Garenoxacin
  • Moxifloxacin

Uniqueness

Lascufloxacin stands out due to its enhanced activity against drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae. Additionally, it has a lower tendency to select for resistant strains compared to other fluoroquinolones .

Conclusion

This compound is a novel and potent fluoroquinolone antibiotic with significant applications in treating bacterial infections. Its unique synthesis, broad-spectrum activity, and effectiveness against resistant strains make it a valuable addition to the arsenal of antibacterial agents.

Eigenschaften

IUPAC Name

7-[(3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O4/c1-31-20-17-13(19(28)14(21(29)30)9-26(17)5-4-22)6-15(23)18(20)27-8-11(16(24)10-27)7-25-12-2-3-12/h6,9,11-12,16,25H,2-5,7-8,10H2,1H3,(H,29,30)/t11-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIOCUITTUUVPV-MEDUHNTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC(C(C3)F)CNC4CC4)F)C(=O)C(=CN2CCF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@@H]([C@@H](C3)F)CNC4CC4)F)C(=O)C(=CN2CCF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001336967
Record name Lascufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

848416-07-9
Record name Lascufloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848416079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lascufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LASCUFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55MOB566V7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.